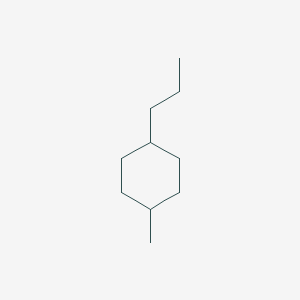

1-Methyl-4-propylcyclohexane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4291-81-0 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

1-methyl-4-propylcyclohexane |

InChI |

InChI=1S/C10H20/c1-3-4-10-7-5-9(2)6-8-10/h9-10H,3-8H2,1-2H3 |

InChI Key |

QAXQTVWXIPRDOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC(CC1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-Methyl-4-propylcyclohexane

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 1-Methyl-4-propylcyclohexane, a saturated hydrocarbon of interest to researchers in materials science, fuel development, and organic synthesis. A central focus is placed on the critical role of stereoisomerism—specifically the cis and trans configurations—in determining the macroscopic physical characteristics of the compound. While experimental data for the separated isomers of this compound are not extensively documented in publicly available literature, this guide establishes the foundational principles of its conformational analysis. To illustrate the quantitative impact of stereochemistry, experimentally determined data for the analogous compound, 1-isopropyl-4-methylcyclohexane, is presented and analyzed. Furthermore, this document details the rigorous, self-validating experimental protocols required for the precise determination of key physical properties, including boiling point, density, and refractive index, ensuring that researchers can confidently characterize this and similar compounds in a laboratory setting.

Introduction to this compound

This compound is an alkyl-substituted cyclohexane with the chemical formula C₁₀H₂₀.[1] As a cycloalkane, its chemical behavior is characterized by low reactivity, typical of saturated hydrocarbons. However, its physical properties are of significant interest for applications ranging from specialty solvents and lubricants to its potential role as a component in high-density synthetic fuels. The utility of this compound is intrinsically linked to its physical state, volatility, and density, which are dictated by its molecular structure.

A critical aspect of this structure is the potential for stereoisomerism. The 1,4-substitution pattern on the cyclohexane ring gives rise to two distinct geometric isomers: cis-1-methyl-4-propylcyclohexane and trans-1-methyl-4-propylcyclohexane.[2] These isomers, while possessing identical chemical formulas and connectivity, exhibit different spatial arrangements of their substituent groups. This geometric variance leads to subtle but measurable differences in their physical properties, a crucial consideration for any high-purity application or for understanding the behavior of isomer mixtures.

Molecular Structure and Stereoisomerism

The defining feature of substituted cyclohexanes is their non-planar, puckered "chair" conformation, which minimizes angular and torsional strain. The substituent groups on the ring can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). Through a process known as a "ring flip," these positions can interconvert.

For this compound, the energetic stability of its isomers and their conformations is governed by steric hindrance, specifically the unfavorable 1,3-diaxial interactions that occur when a substituent occupies an axial position.

-

trans-1-Methyl-4-propylcyclohexane: In the trans isomer, the methyl and propyl groups are on opposite faces of the cyclohexane ring. This allows for a chair conformation where both the smaller methyl group and the bulkier propyl group can simultaneously occupy equatorial positions. This di-equatorial conformation is highly stable as it minimizes steric strain. The alternative di-axial conformation is energetically prohibitive and does not exist in any significant population.

-

cis-1-Methyl-4-propylcyclohexane: In the cis isomer, both substituents are on the same face of the ring. Consequently, in any chair conformation, one group must be axial while the other is equatorial. To achieve the most stable conformation, the molecule will preferentially place the larger propyl group in the less-strained equatorial position, forcing the smaller methyl group into the axial position. While more stable than the alternative (axial propyl, equatorial methyl), this conformation is inherently less stable than the di-equatorial trans isomer due to the remaining 1,3-diaxial interactions involving the axial methyl group.

Caption: Conformational stability of this compound isomers.

Core Physical Properties

Precise, experimentally-derived physical property data for the individual cis and trans isomers of this compound are not widely reported in peer-reviewed literature. The most commonly cited experimental value is for a preparation of the compound where the isomeric composition is not specified.

Table 1: Experimental and General Properties of this compound

| Property | Value | Source / Type |

|---|---|---|

| Molecular Formula | C₁₀H₂₀ | - |

| Molecular Weight | 140.27 g/mol | Computed[3] |

| CAS Number | 4291-81-0 | -[2] |

| Boiling Point | 173.5 °C (at 760 torr) | Experimental (Isomer mix)[2] |

| Density | Data not available | Experimental |

| Refractive Index | Data not available | Experimental |

Illustrative Example: Physical Properties of cis- and trans-1-isopropyl-4-methylcyclohexane

To understand the expected differences between the isomers, it is instructive to examine the well-characterized analogous compound, 1-isopropyl-4-methylcyclohexane (also known as p-menthane). The principles governing the differences in its isomers' properties are directly applicable to this compound.

Generally, trans isomers of 1,4-dialkylcyclohexanes are more stable, pack more efficiently in a solid lattice, and have a more symmetrical, less polar structure.[4] This leads to higher melting points and lower densities.[4] Cis isomers are less symmetrical and may possess a small net dipole moment, leading to slightly stronger intermolecular forces and thus higher boiling points and densities.[4]

Table 2: Experimental Physical Properties of cis- and trans-1-isopropyl-4-methylcyclohexane Isomers

| Property | cis Isomer | trans Isomer | Rationale for Difference |

|---|---|---|---|

| Boiling Point | 167 °C | 170 °C | The cis isomer's slight asymmetry can induce a small dipole moment, leading to stronger intermolecular forces. |

| Density | 0.81 g/cm³ | Not specified | The less efficient packing of the cis isomer often leads to a slightly higher density compared to the trans form.[4] |

| Refractive Index | 1.4431 | Not specified | Refractive index is related to density; a higher density typically results in a higher refractive index. |

| Melting Point | -89.9 °C | -86.3 °C | The more symmetrical trans isomer generally packs better into a crystal lattice, resulting in a higher melting point. |

(Data sourced from ChemicalBook for cis- and trans-isomers)[5]

Based on these principles, one would predict that for this compound, the cis isomer would likely exhibit a slightly higher boiling point and density than the more stable trans isomer.

Experimental Determination of Physical Properties

The characterization of any liquid compound for research or drug development requires rigorous and reproducible methods. The following protocols are designed as self-validating systems to ensure the highest degree of accuracy.

Boiling Point Determination via Micro-reflux

Causality: For small, valuable research samples, a full-scale distillation is impractical. The micro-reflux method accurately determines the boiling point—the temperature at which vapor pressure equals atmospheric pressure—using only a small volume of liquid. The principle relies on establishing a thermal equilibrium between the boiling liquid and its condensing vapor. The thermometer bulb, placed in the vapor phase just above the liquid, records a stable temperature that corresponds to the boiling point under the prevailing atmospheric pressure.

Caption: Workflow for micro-boiling point determination.

Step-by-Step Protocol:

-

Apparatus Setup: Place a small magnetic stir bar into a 10x75 mm test tube. Using a pipette, add approximately 0.5 mL of the this compound sample.

-

Heating Block: Securely clamp the test tube in a heating block situated on a magnetic stirrer/hotplate.

-

Thermometer Placement: Clamp a calibrated thermometer so that its bulb is positioned approximately 1 cm above the surface of the liquid. This ensures it measures the vapor temperature, not the liquid.

-

Heating: Turn on the stirrer to ensure even heating. Gently heat the block.

-

Observation: Watch for the sample to begin boiling and for a ring of condensing vapor to form on the walls of the test tube. This is the reflux ring. The boiling should be gentle, not vigorous.

-

Equilibration: Adjust the thermometer height so the bulb is level with the highest point of the reflux ring. Allow the system to equilibrate for several minutes until the temperature reading on the thermometer is constant.

-

Measurement: Record this stable temperature as the observed boiling point. Simultaneously, record the ambient atmospheric pressure. For official reporting, the boiling point should be corrected to standard pressure (760 torr).

Density Measurement via Pycnometer

Causality: The pycnometer method is a highly precise technique for determining liquid density. It relies on accurately measuring the mass of a precisely known volume of liquid. The pycnometer is a glass flask with a calibrated volume. By weighing it empty, then filled with the sample liquid, the mass of the liquid can be determined by subtraction. Density is then calculated directly. This method is superior to using a graduated cylinder as it minimizes volume reading errors and provides high precision.

Step-by-Step Protocol:

-

Preparation: Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL).

-

Tare Mass: Using an analytical balance, accurately weigh the empty, dry pycnometer with its stopper. Record this mass as M₁.

-

Sample Filling: Fill the pycnometer with the this compound sample, taking care to avoid introducing air bubbles.

-

Temperature Equilibration: Place the filled pycnometer in a constant-temperature water bath (e.g., 20.0 °C) until the sample reaches thermal equilibrium.

-

Volume Adjustment: Insert the capillary stopper. Excess liquid will be forced out through the capillary, ensuring the volume is exactly that of the pycnometer's calibrated volume.

-

Final Weighing: Carefully dry the exterior of the pycnometer and weigh it again on the analytical balance. Record this mass as M₂.

-

Calculation: Calculate the density (ρ) using the formula: ρ = (M₂ - M₁) / V where V is the calibrated volume of the pycnometer. For trustworthiness, repeat the measurement three times and report the average.

Refractive Index Measurement via Abbe Refractometer

Causality: The refractive index is an intrinsic physical property that measures how much the path of light is bent, or refracted, when it enters a material. It is defined as the ratio of the speed of light in a vacuum to its speed in the substance. For a pure compound at a specific temperature and wavelength of light (typically the sodium D-line, 589 nm), the refractive index is a constant. This makes it an excellent tool for identity confirmation and purity assessment. An Abbe refractometer measures the critical angle of total internal reflection at the interface between the sample and a prism of high refractive index, from which it directly calculates the sample's refractive index.

Caption: Logical workflow of an Abbe refractometer measurement.

Step-by-Step Protocol:

-

Calibration: Turn on the refractometer and the constant temperature circulator (set to 20.0 °C). Calibrate the instrument by placing a few drops of distilled water on the prism; the reading should be 1.3330 at 20°C. Adjust if necessary.

-

Cleaning: Clean the prism surfaces with ethanol or acetone using a soft lens tissue and allow them to dry completely.

-

Sample Application: Using a clean pipette, place 2-3 drops of the this compound sample onto the lower prism surface.

-

Closing Prism: Close the prism assembly gently but firmly. The liquid should spread into a thin, uniform film without air bubbles.

-

Observation: Look through the eyepiece. You will see a field divided into light and dark regions.

-

Adjustment: Rotate the coarse adjustment knob until the boundary between the light and dark regions is centered in the field of view.

-

Dispersion Correction: If the boundary has a colored fringe, turn the dispersion correction knob until the boundary is a sharp, achromatic line.

-

Measurement: Fine-tune the adjustment knob to place the boundary precisely on the center of the crosshairs.

-

Reading: Depress the switch to illuminate the internal scale and record the refractive index (nD) to four decimal places. Report the value along with the measurement temperature (e.g., nD²⁰ = 1.XXXX).

Safety, Handling, and Storage

This compound should be handled with the standard precautions for flammable liquid hydrocarbons.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Keep away from ignition sources such as open flames, hot surfaces, and sparks.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids.

Conclusion

The physical properties of this compound are fundamentally governed by its 1,4-disubstituted cyclohexane structure. The existence of cis and trans stereoisomers, each with distinct conformational preferences, is expected to lead to measurable differences in boiling point, density, and refractive index. The trans isomer, capable of adopting a low-energy di-equatorial conformation, is the more stable of the two. While comprehensive experimental data for the separated isomers remains elusive in the literature, the principles of conformational analysis, supported by data from analogous compounds, provide a robust framework for predicting their behavior. The rigorous application of validated experimental protocols for determining boiling point, density, and refractive index is paramount for any research or development activity involving this compound, ensuring data integrity and enabling a deeper understanding of structure-property relationships.

References

- Cheméo. (n.d.). Chemical Properties of this compound, cis.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- Cheméo. (n.d.). Chemical Properties of this compound, trans.

- Longdom Publishing. (n.d.). Cis-Trans Isomers and its Differences in Properties. Journal of Organic and Inorganic Chemistry.

- NIST. (n.d.). This compound, cis. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- NIST. (n.d.). This compound, trans. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- PubChem. (n.d.). 1,4-Dimethylcyclohexane. National Center for Biotechnology Information.

Sources

1-Methyl-4-propylcyclohexane spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Methyl-4-propylcyclohexane

Introduction

This compound (C₁₀H₂₀, Molar Mass: 140.27 g/mol ) is a disubstituted cycloalkane that serves as a valuable model compound in various fields, including petrochemical analysis and conformational studies.[1][2] Its structural characterization is predicated on the unambiguous identification of its constituent parts and, critically, its stereochemistry. The compound exists as two primary diastereomers: cis-1-methyl-4-propylcyclohexane and trans-1-methyl-4-propylcyclohexane.[3][4][5] The spatial orientation of the methyl and propyl groups profoundly influences their physical properties and spectroscopic signatures.

This technical guide provides a comprehensive exploration of the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—used to elucidate the structure and stereochemistry of this compound. We will delve into the causality behind spectral features, providing field-proven insights into data interpretation and acquisition.

Molecular Structure and Conformational Isomerism

The stereochemical assignment of this compound is fundamental to its analysis. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[6] The substituents (methyl and propyl groups) can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

In the trans isomer, both substituents can occupy equatorial positions, leading to a more stable conformation.[5][7] In the cis isomer, one substituent must be axial while the other is equatorial.[4] Given the larger steric bulk of the propyl group compared to the methyl group, the most stable conformation for the cis isomer will have the propyl group in the equatorial position and the methyl group in the axial position. These conformational preferences are the primary origin of the differences observed in their NMR spectra.

Caption: Chair conformations of trans and cis isomers of this compound.

Mass Spectrometry (MS)

Expertise & Experience: The Logic of Fragmentation

Electron Ionization (EI) mass spectrometry is a hard ionization technique that imparts significant energy into the analyte molecule, causing predictable bond cleavages. For alkyl-substituted cyclohexanes, the molecular ion (M⁺•) is often observable, but its intensity can be low due to facile fragmentation.[8][9] The fragmentation pathways are governed by the formation of the most stable carbocations.[10] The primary cleavages occur at the points of substitution (α-cleavage) and through ring-opening mechanisms.[9]

Key Fragmentation Pathways:

-

Loss of Methyl Group (M-15): Cleavage of the C1-CH₃ bond results in the loss of a methyl radical (•CH₃), yielding a secondary carbocation at m/z 125.

-

Loss of Propyl Group (M-43): Cleavage of the C4-C₃H₇ bond results in the loss of a propyl radical (•C₃H₇), producing a cation at m/z 97. This is often a very prominent peak.

-

Ring-based Fragmentation: The cyclohexane ring can also fragment, typically leading to the loss of ethene (C₂H₄, 28 Da) from larger fragments. For instance, the m/z 97 ion can lose ethene to form a fragment at m/z 69.

The relative abundance of these fragments helps confirm the presence and location of the alkyl substituents. The mass spectra of the cis and trans isomers are generally very similar, as the high energy of the ionization process largely negates the initial conformational differences.

Caption: Predicted EI-MS fragmentation of this compound.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment | Comments |

| 140 | [C₁₀H₂₀]⁺• | Molecular Ion (M⁺•) |

| 125 | [M - CH₃]⁺ | Loss of the methyl group. |

| 97 | [M - C₃H₇]⁺ | Loss of the propyl group. Often a major peak. |

| 83 | [C₆H₁₁]⁺ | Ring fragmentation products. |

| 69 | [C₅H₉]⁺ | Further fragmentation, e.g., loss of ethene from m/z 97. |

| 55 | [C₄H₇]⁺ | Common alkyl fragment. |

| 41 | [C₃H₅]⁺ | Common alkyl fragment. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol ensures the separation of isomers prior to mass analysis, which is critical if a mixture is present.

-

Sample Preparation: Prepare a 100 ppm solution of this compound in a volatile solvent (e.g., hexane or dichloromethane).

-

GC Instrument Setup:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL with a split ratio of 50:1. Set injector temperature to 250°C.

-

Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/min. Hold for 5 minutes.

-

-

MS Instrument Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Acquisition & Analysis: Acquire the data and analyze the resulting chromatogram and mass spectra. Integrate peaks and compare the obtained mass spectra with a reference library (e.g., NIST).[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for differentiating the cis and trans isomers of this compound, as the chemical shifts of protons and carbons are highly sensitive to their stereochemical environment.[12]

¹H NMR Spectroscopy: The Isomer Fingerprint

The key to distinguishing the isomers lies in the chemical shifts of the protons attached to the cyclohexane ring, particularly the methine protons at C1 and C4 and the methyl protons. Axial protons are shielded by 1,3-diaxial interactions and typically resonate at a higher field (lower ppm) than their equatorial counterparts.[13]

-

trans Isomer (diequatorial): The methyl and propyl groups are equatorial. The protons on C1 and C4 are axial and will appear more upfield. The methyl group protons will have a chemical shift typical for an equatorial methyl on a cyclohexane ring.

-

cis Isomer (axial-methyl, equatorial-propyl): The methyl group is axial, and its protons will be shielded compared to the equatorial methyl in the trans isomer, appearing at a lower ppm value. The proton on C1 is equatorial and will be deshielded (higher ppm) relative to the axial C1 proton in the trans isomer.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Group | trans Isomer (Predicted δ, ppm) | cis Isomer (Predicted δ, ppm) | Multiplicity |

| CH₃ (on ring) | ~0.85 | ~0.90 (axial is often slightly upfield, but models vary) | Doublet |

| CH₃ (of propyl) | ~0.88 | ~0.88 | Triplet |

| Ring CH₂ & CH | ~1.0 - 1.8 | ~1.0 - 1.9 | Complex Multiplets |

| CH₂ (of propyl) | ~1.2 - 1.4 | ~1.2 - 1.4 | Multiplet |

Note: Precise values can vary based on solvent and instrument frequency. The relative positions are most informative.

¹³C NMR Spectroscopy: Counting the Carbons

¹³C NMR provides information on the carbon skeleton. Due to symmetry, the trans isomer will show fewer signals than the cis isomer if the molecule is conformationally locked. However, due to rapid chair-flipping at room temperature, both isomers are expected to show 6 distinct signals for the cyclohexane ring and propyl group carbons, plus the methyl carbon signal. The key diagnostic is the chemical shift of the methyl carbon and the ring carbons C1 and C4, which are affected by stereochemistry (γ-gauche effect). An axial methyl group is typically shielded and appears at a lower ppm value than an equatorial one.[14]

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | trans Isomer (Predicted δ, ppm) | cis Isomer (Predicted δ, ppm) |

| CH₃ (on ring) | ~23 | ~18-20 (Shielded due to axial position) |

| C1 | ~33 | ~29-31 |

| C2/C6 | ~36 | ~33-35 |

| C3/C5 | ~34 | ~30-32 |

| C4 | ~44 | ~41-43 |

| CH₂ (propyl) | ~38 | ~38 |

| CH₂ (propyl) | ~20 | ~20 |

| CH₃ (propyl) | ~14 | ~14 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the probe for the sample.

-

-

¹H NMR Acquisition:

-

Acquire a 1D proton spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

Set the spectral width to cover a range from -1 to 10 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Use a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.

-

Set the spectral width to cover a range from 0 to 220 ppm.

-

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Expertise & Experience: Vibrational Modes of Alkanes

IR spectroscopy is used to identify functional groups. Since this compound is a saturated hydrocarbon, its IR spectrum is relatively simple and dominated by C-H bond vibrations.[15] It is not useful for distinguishing between the cis and trans isomers, as their vibrational modes are very similar. However, it is an excellent technique for confirming the absence of other functional groups (e.g., C=O, O-H, C=C).

The primary vibrational modes for alkanes are:

-

C-H Stretching: Associated with sp³ hybridized carbon-hydrogen bonds, these appear as strong, sharp absorptions just below 3000 cm⁻¹.[6][16]

-

C-H Bending: Methylene (-CH₂-) and methyl (-CH₃) groups have characteristic bending (scissoring, rocking, wagging) vibrations. The key absorptions are typically found around 1470-1450 cm⁻¹ (for CH₂) and 1375 cm⁻¹ (for CH₃).[17]

Characteristic Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2960-2850 | C(sp³)-H Stretch | Strong |

| 1470-1450 | -CH₂- Bend (Scissoring) | Medium |

| 1375 | -CH₃ Bend (Symmetric) | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: No specific preparation is needed for a liquid sample. Ensure the ATR crystal is clean by wiping it with isopropanol.

-

Instrument Setup: Place the ATR accessory in the FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Place a single drop of the liquid sample onto the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on a synergistic application of MS, NMR, and IR techniques. While IR spectroscopy confirms its identity as a saturated hydrocarbon and MS elucidates its molecular weight and substituent pattern, NMR spectroscopy stands out as the definitive tool for stereochemical assignment. The distinct chemical shifts arising from the different spatial arrangements of the methyl and propyl groups in the cis and trans isomers provide an unambiguous structural fingerprint. This guide outlines the foundational principles and practical protocols necessary for researchers and drug development professionals to confidently characterize this and similar substituted cycloalkane structures.

References

- NIST. (n.d.). This compound, trans. NIST Chemistry WebBook.

- Tan, Y., et al. (2025). Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane. The Journal of Physical Chemistry A.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- PubChem. (n.d.). This compound. National Institutes of Health.

- Pickett, H. M., & Strauss, H. L. (1970). Vibrational Spectra and Potential Functions of Cyc10hexane and Related Oxanes. The Journal of Chemical Physics.

- NIST. (n.d.). Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis-. NIST Chemistry WebBook.

- NIST. (n.d.). Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans-. NIST Chemistry WebBook.

- NIST. (n.d.). This compound, cis. NIST Chemistry WebBook.

- NIST. (n.d.). This compound, trans. NIST Chemistry WebBook.

- NIST. (n.d.). This compound, trans. NIST Chemistry WebBook.

- Cheméo. (n.d.). This compound, trans - Chemical & Physical Properties.

- NIST. (n.d.). This compound. NIST Chemistry WebBook.

- University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.

- ACS Publications. (2025). Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane.

- Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry.

- PubChem. (n.d.). 2-Methyl-4-(2-methylpropyl)-1-propylcyclohexane. National Institutes of Health.

- SpectraBase. (n.d.). cis-4-Methyl-1-isopropyl-cyclohexane - Optional[13C NMR] - Chemical Shifts.

- NIST. (n.d.). Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis-. NIST Chemistry WebBook.

- NIST. (n.d.). Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans-. NIST Chemistry WebBook.

- ElectronicsAndBooks. (n.d.). Vibrational Spectra, Conformations, and Potential Functions of Cycloheptane and Related Oxepanes.

- The Royal Society. (n.d.). The vibration spectrum and molecular configuration of cyclohexane.

- University of Calgary. (n.d.). NMR Chemical Shifts.

- PubChem. (n.d.). 1-Methyl-1-propylcyclohexane. National Institutes of Health.

- YouTube. (2023). Fragmentation in Mass Spectrometry.

- PubChem. (n.d.). This compound-1,3-diamine. National Institutes of Health.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

Sources

- 1. This compound | C10H20 | CID 521123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound, cis [webbook.nist.gov]

- 5. This compound, trans [webbook.nist.gov]

- 6. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 7. This compound, trans [webbook.nist.gov]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. This compound, trans [webbook.nist.gov]

- 12. rsc.org [rsc.org]

- 13. web.pdx.edu [web.pdx.edu]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. royalsocietypublishing.org [royalsocietypublishing.org]

An In-Depth Technical Guide to the NMR Analysis of 1-Methyl-4-propylcyclohexane

This guide provides a comprehensive exploration of the Nuclear Magnetic Resonance (NMR) analysis of 1-methyl-4-propylcyclohexane, a classic example of a disubstituted cyclohexane that exists as cis and trans diastereomers. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of NMR spectroscopy for the complete structural and stereochemical elucidation of these isomers.

The Structural Landscape: Conformational Isomers of this compound

This compound presents a fascinating case study in stereoisomerism. The molecule can exist as two diastereomers: cis-1-methyl-4-propylcyclohexane, where the methyl and propyl groups are on the same face of the cyclohexane ring, and trans-1-methyl-4-propylcyclohexane, where they are on opposite faces.

The cyclohexane ring is not planar; it predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, the substituents can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions. Through a process known as ring flipping, the cyclohexane ring can interconvert between two chair conformations, causing axial substituents to become equatorial and vice versa.

The energetic preference for a substituent to occupy the equatorial position is dictated by its steric bulk. Larger groups experience significant steric hindrance in the axial position due to 1,3-diaxial interactions with other axial hydrogens. This steric strain is a key determinant of the conformational equilibrium of each isomer.

For cis-1-methyl-4-propylcyclohexane, one substituent must be axial while the other is equatorial. Due to the larger size of the propyl group compared to the methyl group, the conformer with the propyl group in the more spacious equatorial position and the methyl group in the axial position is significantly more stable and therefore more populated at equilibrium.

In the case of trans-1-methyl-4-propylcyclohexane, both substituents can be either axial or equatorial. The diequatorial conformer is vastly more stable than the diaxial conformer due to the avoidance of significant 1,3-diaxial interactions for both bulky groups. Consequently, trans-1-methyl-4-propylcyclohexane exists almost exclusively in the diequatorial conformation.

Caption: Conformational equilibria of cis and trans isomers.

Principles of ¹H and ¹³C NMR for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of this compound. The chemical environment of each proton and carbon nucleus is highly sensitive to its orientation (axial or equatorial), which in turn dictates the observed chemical shifts and coupling constants.

Chemical Shifts

Proton (¹H) NMR:

-

Axial vs. Equatorial Protons: Axial protons are generally more shielded (resonate at a lower chemical shift, i.e., upfield) compared to their equatorial counterparts on the same carbon atom. This is due to the anisotropic effect of the C-C single bonds in the cyclohexane ring.

-

Effect of Substituents: The electronegativity and steric bulk of the methyl and propyl groups will influence the chemical shifts of nearby protons. Protons on carbons bearing a substituent (C1 and C4) will be deshielded and resonate at a higher chemical shift (downfield).

Carbon (¹³C) NMR:

-

Axial vs. Equatorial Substituents: The orientation of a substituent has a pronounced effect on the chemical shifts of the cyclohexane ring carbons. An axial substituent will cause a shielding (upfield shift) of the carbons at the γ-position (C3 and C5 relative to the substituent at C1) due to the gauche-γ effect. This steric compression leads to an upfield shift of approximately 4-6 ppm for the γ-carbons.

Coupling Constants (J-values)

The magnitude of the through-bond coupling between adjacent protons (³JHH) is highly dependent on the dihedral angle between them, as described by the Karplus relationship. This is a critical tool for determining the axial or equatorial nature of protons in a rigid cyclohexane ring.

-

Axial-Axial Coupling (³J_ax,ax_): The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 8-13 Hz.

-

Axial-Equatorial Coupling (³J_ax,eq_): The dihedral angle is approximately 60°, leading to a smaller coupling constant, typically 2-5 Hz.

-

Equatorial-Equatorial Coupling (³J_eq,eq_): The dihedral angle is also approximately 60°, resulting in a small coupling constant, similar to axial-equatorial coupling (2-5 Hz).

By analyzing the splitting patterns and measuring the coupling constants of the methine protons at C1 and C4, and the methylene protons of the ring, the stereochemistry of the isomers can be unequivocally determined.

Predicted NMR Data for cis- and trans-1-Methyl-4-propylcyclohexane

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

| Proton | cis-Isomer (axial-Me, equatorial-Pr) | trans-Isomer (diequatorial) | Key Differentiating Features |

| CH₃ (on C1) | ~ 0.85 (d) | ~ 0.88 (d) | Similar, but subtle differences in shielding. |

| CH (on C1) | ~ 1.45 (m) | ~ 1.55 (m) | The axial proton in the cis isomer is more shielded. |

| Ring CH₂ | ~ 1.1 - 1.8 (m) | ~ 1.0 - 1.7 (m) | Broader, overlapping multiplets. |

| CH (on C4) | ~ 1.25 (m) | ~ 1.35 (m) | The equatorial proton in the cis isomer is more deshielded. |

| CH₂ (propyl) | ~ 1.30 (m) | ~ 1.32 (m) | |

| CH₂ (propyl) | ~ 1.20 (m) | ~ 1.22 (m) | |

| CH₃ (propyl) | ~ 0.90 (t) | ~ 0.91 (t) |

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon | cis-Isomer (axial-Me, equatorial-Pr) | trans-Isomer (diequatorial) | Key Differentiating Features |

| CH₃ (on C1) | ~ 18.0 | ~ 22.5 | Upfield shift of the axial methyl carbon in the cis isomer. |

| C1 | ~ 28.5 | ~ 32.0 | Upfield shift of the carbon bearing the axial methyl group. |

| C2, C6 | ~ 30.5 | ~ 35.0 | Significant upfield shift in the cis isomer due to the γ-gauche effect of the axial methyl group. |

| C3, C5 | ~ 29.0 | ~ 29.5 | |

| C4 | ~ 43.0 | ~ 43.5 | |

| CH₂ (propyl) | ~ 37.0 | ~ 37.5 | |

| CH₂ (propyl) | ~ 20.0 | ~ 20.5 | |

| CH₃ (propyl) | ~ 14.5 | ~ 14.5 |

Experimental Protocol for NMR Analysis

A robust and self-validating protocol is essential for obtaining high-quality NMR data that allows for unambiguous structural and stereochemical assignment.

Caption: Experimental workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound isomer.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum on a 400-600 MHz spectrometer.

-

Key parameters: 32-64 scans, spectral width of ~12 ppm, acquisition time of ~3-4 seconds, relaxation delay of 2-5 seconds.

-

Process the data with a line broadening of 0.3 Hz.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C{¹H} NMR and DEPT Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals are positive, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals appear.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H couplings. Cross-peaks will appear between protons that are spin-spin coupled, typically over two or three bonds. This is invaluable for tracing the connectivity of the proton network within the cyclohexane ring and the propyl chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of protonated carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity (< 5 Å), regardless of whether they are bonded. This is the definitive experiment for confirming stereochemistry. For example, in the cis isomer, NOE cross-peaks would be expected between the axial methyl protons and the other axial protons on the same face of the ring. In the trans (diequatorial) isomer, NOEs would be observed between the equatorial methyl protons and nearby equatorial and axial protons.

-

In-Depth Spectral Interpretation: A Case Study Approach

Let's consider how to differentiate the cis and trans isomers using the predicted data and the principles outlined above.

Analysis of the trans Isomer (Diequatorial)

-

¹H NMR: The methine proton at C1 (attached to the methyl group) and C4 (attached to the propyl group) would both be axial. Therefore, they would each exhibit large axial-axial couplings (8-13 Hz) to the two adjacent axial protons on the ring. The resulting multiplet for each would likely be a complex pattern, but the large couplings would be a key indicator.

-

¹³C NMR: All substituents are equatorial, so no significant γ-gauche shielding effects are expected. The chemical shifts of the ring carbons would be in the "normal" range for a substituted cyclohexane.

Analysis of the cis Isomer (Axial-Methyl, Equatorial-Propyl)

-

¹H NMR:

-

The methine proton at C1 would be equatorial. It would show small axial-equatorial and equatorial-equatorial couplings (2-5 Hz) to its neighbors.

-

The methine proton at C4 would be axial and would exhibit large axial-axial couplings (8-13 Hz).

-

The difference in the coupling patterns for the C1-H and C4-H protons is a definitive marker for the cis isomer.

-

-

¹³C NMR:

-

The axial methyl group would cause a significant upfield shift (shielding) of its own carbon signal (~18.0 ppm vs. ~22.5 ppm for the equatorial methyl in the trans isomer).

-

Crucially, the γ-carbons (C2 and C6) would be shielded by the axial methyl group, appearing at a significantly lower chemical shift (~30.5 ppm) compared to the trans isomer (~35.0 ppm). This γ-gauche effect is a powerful diagnostic tool.

-

Confirmation with 2D NMR

-

COSY: In both isomers, COSY would confirm the connectivity. For example, the C1 methine proton would show correlations to the C2 and C6 methylene protons. The protons of the propyl group would show a clear correlation pattern: CH₃ to the adjacent CH₂, which in turn correlates to the next CH₂.

-

HSQC: This would link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra and DEPT experiments.

-

NOESY: This experiment provides the ultimate proof of stereochemistry.

-

cis Isomer: Strong NOE cross-peaks would be observed between the protons of the axial methyl group and the axial protons at C2, C6, and C4.

-

trans Isomer: NOE correlations would be seen between the equatorial methyl protons and the adjacent equatorial and axial protons. The through-space interactions would be distinctly different from the cis isomer.

-

Conclusion

The comprehensive NMR analysis of cis- and trans-1-methyl-4-propylcyclohexane is a prime example of how a suite of modern NMR techniques can be synergistically applied to unravel complex structural and stereochemical challenges. By carefully examining chemical shifts, coupling constants, and through-space correlations from 1D and 2D NMR experiments, researchers can confidently assign the correct structure and conformation of each diastereomer. This level of detailed molecular understanding is fundamental in fields such as drug discovery, natural product synthesis, and materials science, where stereochemistry dictates biological activity and material properties.

References

- NMRDB.org. (n.d.). Simulate and predict NMR spectra.

- Chemaxon. (n.d.). NMR Predictor.

- Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15.

- NMRium. (n.d.). Predict.

- Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link][7]

- UCI Media. (2011, December 1). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments [Video]. YouTube. [Link][8]

Sources

1-Methyl-4-propylcyclohexane mass spectrometry fragmentation

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Methyl-4-propylcyclohexane

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of this compound (C₁₀H₂₀, MW: 140.27 g/mol ).[1][2] Aimed at researchers and analytical chemists, this document elucidates the core fragmentation pathways, explains the causal mechanisms behind the formation of characteristic ions, and presents a validated protocol for acquiring a high-quality mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS). The principles discussed herein are fundamental for the structural identification and characterization of alkyl-substituted cycloalkanes in complex matrices.

Introduction: The Analytical Challenge of Alkylcyclohexanes

This compound is a saturated cyclic hydrocarbon. The structural elucidation of such non-functionalized alkanes relies heavily on mass spectrometry, as techniques like NMR can be challenging to interpret due to overlapping signals. Electron Ionization (EI) mass spectrometry is a powerful tool that imparts significant internal energy to the molecule, inducing reproducible and structurally informative fragmentation. Understanding these fragmentation patterns is crucial for distinguishing between isomers and identifying unknown compounds in fields ranging from petrochemical analysis to environmental science.

The fragmentation of cycloalkanes is governed by a few core principles: the stability of the resulting carbocation fragments, the favorability of cleaving at points of substitution, and the tendency of the cyclohexane ring to undergo characteristic ring-opening or neutral loss reactions.[3][4][5]

Foundational Fragmentation Mechanisms in EI-MS

Upon entering the ion source of a mass spectrometer, the this compound molecule is bombarded by high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).

M (C₁₀H₂₀) + e⁻ → M⁺• (C₁₀H₂₀⁺•) + 2e⁻

This molecular ion, with a mass-to-charge ratio (m/z) of 140, is often unstable and rapidly undergoes a series of fragmentation events to yield smaller, more stable charged fragments. The key pathways for alkyl-substituted cyclohexanes are:

-

Alpha (α)-Cleavage: This is the most favorable initial fragmentation step for many substituted cycloalkanes.[6] It involves the cleavage of a bond between the cyclohexane ring and an alkyl substituent. The positive charge is preferentially retained by the more substituted or larger fragment, leading to the loss of the substituent as a neutral radical.

-

Ring Opening and Subsequent Cleavage: The cyclic molecular ion can isomerize to an open-chain radical cation.[7] This linear ion then fragments in a manner similar to a typical alkene, often leading to a series of fragment ions separated by 14 mass units (CH₂).

-

Neutral Loss from the Ring: A classic fragmentation pathway for the cyclohexane ring itself is the loss of a neutral ethene molecule (C₂H₄, 28 Da) following ring opening, a process akin to a retro-Diels-Alder reaction.[3][5]

Predicted Fragmentation Cascade of this compound

The mass spectrum of this compound is a composite of these competing fragmentation pathways. The relative abundance of each fragment ion is dictated by the kinetic and thermodynamic stability of the ions and neutral losses.

Primary Fragmentation: α-Cleavage at Substituent Sites

The presence of two alkyl substituents provides two primary sites for α-cleavage:

-

Loss of the Propyl Radical (•C₃H₇): Cleavage of the bond connecting the propyl group to the ring is highly probable due to the expulsion of a relatively large, stable propyl radical. This pathway leads to a prominent ion at m/z 97 .

-

C₁₀H₂₀⁺• → [C₇H₁₃]⁺ + •C₃H₇

-

m/z 140 → m/z 97

-

This fragmentation is often responsible for the base peak (the most abundant ion) in similarly substituted cyclohexanes, as the loss of a larger alkyl group is entropically favored.[8]

-

-

Loss of the Methyl Radical (•CH₃): Cleavage of the methyl group from the ring results in an ion at m/z 125 .

-

C₁₀H₂₀⁺• → [C₉H₁₉]⁺ + •CH₃

-

m/z 140 → m/z 125

-

While this peak is expected to be present, it is typically less abundant than the peak resulting from the loss of the larger propyl group.[9]

-

Secondary Fragmentation: Ring Scission and Rearrangements

Following the initial ionization, the ring structure itself can fragment. This often begins with the opening of the ring to form a linear radical cation, which then undergoes further cleavage. This leads to a characteristic series of alkene-like and alkyl carbocations.

-

Formation of C₅ and C₄ Fragments: The open-chain intermediate can cleave at various points, leading to a cluster of ions in the lower mass range. Significant peaks are expected at:

-

m/z 69 ([C₅H₉]⁺)

-

m/z 55 ([C₄H₇]⁺)

-

m/z 41 ([C₃H₅]⁺)

-

-

These ions are hallmarks of hydrocarbon fragmentation and contribute significantly to the overall appearance of the spectrum.[3]

The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Key Spectral Features

The quantitative data derived from the mass spectrum can be summarized for rapid identification.

| m/z | Proposed Ion Structure/Origin | Expected Relative Abundance |

| 140 | Molecular Ion [C₁₀H₂₀]⁺• | Low |

| 125 | [M - •CH₃]⁺ | Medium |

| 97 | [M - •C₃H₇]⁺ | High (Likely Base Peak) |

| 83 | [C₆H₁₁]⁺ | Medium |

| 69 | [C₅H₉]⁺ | Medium-High |

| 55 | [C₄H₇]⁺ | High |

| 41 | [C₃H₅]⁺ | Medium |

Self-Validating Experimental Protocol: GC-MS Analysis

To ensure the generation of a reliable and reproducible mass spectrum, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This workflow is designed to provide excellent chromatographic separation and classic, library-matchable EI fragmentation.

Sources

- 1. This compound | C10H20 | CID 521123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, cis [webbook.nist.gov]

- 3. scribd.com [scribd.com]

- 4. esports.bluefield.edu - Cyclic Compound Fragmentation Organic Mass Spec [esports.bluefield.edu]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Infrared Spectrum of 1-Methyl-4-propylcyclohexane

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-methyl-4-propylcyclohexane, a saturated hydrocarbon. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize vibrational spectroscopy for structural elucidation and compound identification. This document delves into the theoretical underpinnings of the vibrational modes of alkyl-substituted cyclohexanes, outlines a practical experimental approach for spectral acquisition, and provides a detailed interpretation of the expected spectral features.

Introduction: The Vibrational Language of Saturated Hydrocarbons

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural modes of vibration. For organic molecules, these vibrations are localized to specific bonds or functional groups. In the case of a simple alkane like this compound, which contains only C-C and C-H single bonds, the IR spectrum is characterized by a few key absorption regions.[1][2] While seemingly simple, these spectra provide a unique "fingerprint" for the molecule, allowing for its identification and the confirmation of the absence of other functional groups.[3][4][5]

The IR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[3] For alkanes, the most prominent absorptions appear in the C-H stretching region of the functional group region and in the bending region which overlaps with the fingerprint region.[1][6]

Molecular Structure and Expected Vibrational Modes

This compound is a disubstituted cycloalkane. Its structure consists of a cyclohexane ring with a methyl (-CH₃) group and a propyl (-CH₂CH₂CH₃) group attached to carbons 1 and 4, respectively. The molecule exists predominantly in a chair conformation to minimize steric strain.[7] The vibrational modes of this molecule can be categorized as follows:

-

C-H Stretching Vibrations: These are high-energy vibrations and appear in the 3000-2850 cm⁻¹ region.[1][2] Since all carbon atoms in this compound are sp³ hybridized, the C-H stretching frequencies are expected to be below 3000 cm⁻¹.[8] We can further differentiate between the symmetric and asymmetric stretches of the methyl (-CH₃) and methylene (-CH₂) groups.

-

C-H Bending Vibrations (Deformations): These vibrations require less energy and appear at lower wavenumbers. They include scissoring, rocking, wagging, and twisting modes.

-

Cyclohexane Ring Vibrations: The cyclohexane ring itself has complex vibrational modes, including ring stretching and bending (puckering) vibrations. These contribute to the complex pattern of absorptions in the fingerprint region.[10][11][12] Methylene scissoring bands in unstrained cyclohexane rings are observed at slightly lower wavenumbers compared to their acyclic counterparts (e.g., ~1448 cm⁻¹ in cyclohexane vs. ~1470 cm⁻¹ in hexane).[13]

-

C-C Skeletal Vibrations: Carbon-carbon bond stretching vibrations are generally weak in the IR spectrum of alkanes and appear in the fingerprint region between 1200 and 800 cm⁻¹.[13]

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for obtaining high-quality IR spectra of liquid samples with minimal sample preparation.

3.1. Principle of ATR

ATR operates on the principle of total internal reflection. An infrared beam is passed through a crystal of high refractive index (e.g., diamond or germanium). The sample is brought into direct contact with the crystal surface. At the points of total internal reflection, an evanescent wave penetrates a short distance into the sample. The sample absorbs energy from this evanescent wave at its characteristic vibrational frequencies, and the attenuated beam is then directed to the detector.

3.2. Step-by-Step Protocol

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This measures the absorbance of the atmosphere and the ATR crystal itself and will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

If the sample is volatile, it may be necessary to acquire the spectrum quickly.

-

-

Spectrum Acquisition:

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Set the spectral resolution to 4 cm⁻¹ for routine analysis.

-

-

Data Processing:

-

The instrument software will automatically perform a Fourier transform on the interferogram to generate the infrared spectrum.

-

Perform a baseline correction if necessary to obtain a flat baseline.

-

Label the significant peaks with their corresponding wavenumbers.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

-

The following diagram illustrates the experimental workflow.

Caption: Experimental workflow for ATR-FTIR analysis.

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be relatively simple, dominated by C-H stretching and bending vibrations. The absence of strong absorptions in other regions (e.g., 1800-1600 cm⁻¹ for C=O, 3600-3200 cm⁻¹ for O-H) is a key indicator of a saturated hydrocarbon.

4.1. Expected Absorption Bands

The following table summarizes the expected prominent absorption bands for this compound based on established group frequencies for alkanes and cycloalkanes.[1][2][9][14]

| Wavenumber Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 2960 - 2950 | Strong | Asymmetric C-H stretch in -CH₃ groups |

| 2930 - 2915 | Strong | Asymmetric C-H stretch in -CH₂ groups |

| 2875 - 2865 | Medium | Symmetric C-H stretch in -CH₃ groups |

| 2860 - 2845 | Medium | Symmetric C-H stretch in -CH₂ groups |

| ~1465 | Medium | -CH₂- scissoring (bending) |

| ~1450 | Medium | Asymmetric -CH₃ bending |

| ~1375 | Medium-Weak | Symmetric -CH₃ bending ("umbrella" mode) |

| 1300 - 800 | Weak/Complex | Fingerprint Region: C-C skeletal vibrations and various C-H bending modes |

4.2. The Fingerprint Region

The region below 1500 cm⁻¹ is known as the fingerprint region.[1][2][3][4][5] This area of the spectrum contains a complex series of absorptions arising from C-C bond stretching and a variety of C-H bending vibrations. While individual peak assignment in this region is challenging, the overall pattern is unique to a specific molecule.[3][4] Therefore, by comparing the fingerprint region of an unknown sample to that of a known standard of this compound, a positive identification can be made.

Conclusion

The infrared spectrum of this compound is a valuable tool for its identification and for confirming the absence of other functional groups. The key spectral features are the strong C-H stretching absorptions in the 3000-2850 cm⁻¹ region and the various C-H bending vibrations at lower wavenumbers. The unique pattern of absorptions in the fingerprint region provides a definitive means of identification when compared to a reference spectrum. The experimental protocol outlined using ATR-FTIR spectroscopy offers a rapid and reliable method for obtaining a high-quality spectrum of this compound.

References

- UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Alkanes.

- Study.com. (n.d.). How do the C-H stretching frequencies of the cycloalkanes change from cyclobutane to cyclopentane to cyclohexane? Explain this observation.

- LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Quora. (2018). What is the fingerprint region in IR spectroscopy?.

- SlidePlayer. (n.d.). The features of IR spectrum.

- Brainly.com. (2024). Compare the IR frequency of the CH stretch in alkenes, alkynes, and alkanes. Explain the trend.

- Lumen Learning. (n.d.). Interpreting Infrared Spectra.

- LibreTexts Chemistry. (2019). 11.8: Infrared Spectroscopy.

- TMP Chem. (2023). IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial.

- Wikipedia. (n.d.). Alkane.

- National Institute of Standards and Technology. (n.d.). Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans-. In NIST Chemistry WebBook.

- AIP Publishing. (1970). Vibrational Spectra and Potential Functions of Cyc10hexane and Related Oxanes.

- ResearchGate. (n.d.). Cyclohexane Vibrations: High-Resolution Spectra and Anharmonic Local Mode Calculations.

- National Institute of Standards and Technology. (n.d.). Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis-. In NIST Chemistry WebBook.

- ACS Publications. (2023). Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane.

- National Bureau of Standards. (n.d.). Infrared absorption spectra of cyclo-hydrocarbons.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexane.

- National Testing Agency. (n.d.). Syllabus for Chemistry (SCQP08).

- National Center for Biotechnology Information. (n.d.). This compound. In PubChem.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. Interpreting Infrared Spectra | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

- 8. brainly.com [brainly.com]

- 9. Alkane - Wikipedia [en.wikipedia.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

conformational analysis of 1-Methyl-4-propylcyclohexane

An In-Depth Technical Guide to the Conformational Analysis of 1-Methyl-4-propylcyclohexane

Abstract

The three-dimensional arrangement of atoms, or conformation, is a critical determinant of a molecule's physical properties and biological activity. For cyclic molecules such as substituted cyclohexanes, which form the structural core of numerous pharmaceuticals and natural products, a thorough understanding of conformational preferences is paramount. This guide provides a detailed technical analysis of this compound, a model system for understanding the interplay of steric forces in disubstituted rings. We will dissect the conformational landscape of both cis and trans isomers, quantify the energetic penalties associated with unfavorable arrangements, and outline a computational workflow for predicting conformational equilibria, thereby offering a foundational framework for researchers in medicinal chemistry and materials science.

The Dynamic Architecture of the Cyclohexane Ring

The cyclohexane ring is not a static, planar hexagon. To alleviate angle strain and torsional strain, it adopts a puckered three-dimensional structure. The most stable and predominant of these is the chair conformation .[1] In this arrangement, all carbon-carbon bonds have staggered arrangements, minimizing torsional strain, and the C-C-C bond angles are approximately 111°, very close to the ideal tetrahedral angle of 109.5°.[2]

Key features of the chair conformation are the two distinct types of substituent positions:

-

Axial (a): Six positions that are perpendicular to the approximate plane of the ring, pointing up or down.[3]

-

Equatorial (e): Six positions that point out from the "equator" of the ring.[3]

At room temperature, a cyclohexane ring is in constant motion, undergoing a "ring flip" that rapidly interconverts two chair conformations.[4] During this process, all axial positions become equatorial, and all equatorial positions become axial. For an unsubstituted cyclohexane, these two chair forms are identical in energy.[5][6] However, when substituents are present, the two conformers are no longer energetically equivalent, and the equilibrium will favor the more stable conformation.[5][6]

Quantifying Steric Strain: 1,3-Diaxial Interactions and A-Values

The primary reason for the energy difference between conformers of a substituted cyclohexane is steric strain. When a substituent occupies an axial position, it experiences steric hindrance from the two other axial hydrogens (or substituents) on the same side of the ring.[7][8] These unfavorable interactions are known as 1,3-diaxial interactions .[9][10] This repulsion is essentially a gauche-butane interaction, where the axial substituent and the ring carbons at the 3- and 5-positions are in a gauche arrangement.[5][11][12]

To quantify a substituent's preference for the equatorial position, we use the conformational free energy difference, commonly known as the A-value . The A-value is the difference in Gibbs free energy (ΔG°) between the conformation where the substituent is axial and the conformation where it is equatorial.[13] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[13][14]

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

| Methyl (-CH₃) | ~1.74 | ~7.3 |

| Ethyl (-CH₂CH₃) | ~1.8 | ~7.5 |

| Propyl (-CH₂CH₂CH₃) | ~2.0 | ~8.4 |

| Isopropyl (-CH(CH₃)₂) | ~2.2 | ~9.2 |

| tert-Butyl (-C(CH₃)₃) | >4.5 | >18.8 |

| Data compiled from various sources.[4][14][15][16] |

As the table shows, the propyl group has a higher A-value than the methyl group, indicating it is sterically more demanding and has a stronger preference for the equatorial position to avoid 1,3-diaxial interactions.

Conformational Equilibrium of cis-1-Methyl-4-propylcyclohexane

In cis isomers of 1,4-disubstituted cyclohexanes, one substituent is on the "up" face of the ring while the other is on the "down" face, relative to the hydrogens on their respective carbons. This arrangement necessitates that in any chair conformation, one group must be axial and the other must be equatorial.[12][17] The ring flip interconverts which group is axial and which is equatorial.

The two possible chair conformers for cis-1-methyl-4-propylcyclohexane are:

-

Conformer A: Propyl group is equatorial (e) and the methyl group is axial (a).

-

Conformer B: Propyl group is axial (a) and the methyl group is equatorial (e).

The total steric strain in each conformer is determined by the A-value of the group in the axial position.

-

Strain in Conformer A: The axial methyl group introduces steric strain. Strain ≈ A-value(CH₃) = 1.74 kcal/mol .

-

Strain in Conformer B: The axial propyl group introduces steric strain. Strain ≈ A-value(Propyl) = 2.0 kcal/mol .

Conformational Equilibrium of trans-1-Methyl-4-propylcyclohexane

In trans isomers of 1,4-disubstituted cyclohexanes, both substituents are on the same face of the ring (both "up" or both "down").[12][19] This geometric constraint means that the two groups are either both equatorial (diequatorial) or both axial (diaxial).[2][17]

The two possible chair conformers for trans-1-methyl-4-propylcyclohexane are:

-

Conformer C (Diequatorial): Propyl group is equatorial (e) and the methyl group is equatorial (e).

-

Conformer D (Diaxial): Propyl group is axial (a) and the methyl group is axial (a).

The steric strain is calculated by summing the A-values for all axial substituents.

-

Strain in Conformer C: Both groups are equatorial. There are no significant 1,3-diaxial interactions. Strain ≈ 0 kcal/mol .

-

Strain in Conformer D: Both groups are axial and contribute to the total strain. Strain ≈ A-value(CH₃) + A-value(Propyl) = 1.74 + 2.0 = 3.74 kcal/mol .

Summary of Conformational Energies

The analysis reveals a clear hierarchy of stability among the possible conformers of this compound.

| Isomer | Conformer | Methyl Position | Propyl Position | Total Strain (kcal/mol) | Relative Stability |

| trans | Diequatorial | Equatorial | Equatorial | ~0 | Most Stable |

| cis | (e)-propyl, (a)-methyl | Axial | Equatorial | ~1.74 | 2nd most stable |

| cis | (a)-propyl, (e)-methyl | Equatorial | Axial | ~2.0 | 3rd most stable |

| trans | Diaxial | Axial | Axial | ~3.74 | Least Stable |

Using the equation ΔG = -RTlnK , where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin (298 K for 25 °C), we can estimate the equilibrium constant (K).[8][11] For the trans isomer, a ΔG of 3.74 kcal/mol corresponds to an equilibrium that favors the diequatorial conformer by a ratio of over 500:1, rendering the diaxial conformer a negligible component of the mixture.

Protocol: Computational Conformational Analysis

While A-values provide excellent estimates, computational chemistry offers a more precise method for determining conformational energies. The following is a generalized workflow using molecular mechanics (MM), a cost-effective method for modeling saturated systems.

Objective: To determine the relative energies of the cis and trans conformers of this compound.

Methodology:

-

Structure Generation:

-

Using a molecular editor (e.g., Avogadro, ChemDraw), build the 2D structures of cis- and trans-1-methyl-4-propylcyclohexane.

-

Generate initial 3D coordinates for the four key chair conformers (cis-eq/ax, cis-ax/eq, trans-eq/eq, trans-ax/ax).

-

-

Geometry Optimization:

-

Select a suitable force field (e.g., MMFF94 or OPLS3e). These are parameterized sets of equations and constants used to calculate the potential energy of the molecule.

-

Perform a geometry optimization for each of the four starting structures. This process iteratively adjusts atomic coordinates to find the nearest local energy minimum.

-

Causality: Optimization is crucial to relax any unfavorable bond lengths, angles, or torsions introduced during the initial build and to locate the precise geometry of the stable conformer.

-

-

Energy Calculation:

-

After optimization, perform a single-point energy calculation on each of the four minimized structures using the same force field.

-

The output will be the steric energy (or potential energy) for each conformer.

-

-

Data Analysis:

-

Tabulate the final steric energies.

-

Calculate the relative energy of each conformer by subtracting the energy of the most stable conformer (which will be the trans-diequatorial) from the energy of each of the others.

-

The resulting values (ΔE) are directly comparable to the strain energies estimated using A-values.

-

Self-Validation: The computationally derived ΔE between the trans-diequatorial and trans-diaxial conformers should closely approximate the sum of the experimental A-values for methyl and propyl groups. A significant deviation may indicate an issue with the chosen force field or the optimization procedure.

Conclusion for the Practitioner

The conformational analysis of this compound serves as a powerful illustration of fundamental stereochemical principles. The steric demand of a substituent, quantified by its A-value, dictates its preference for the less crowded equatorial position. This preference is additive and predictive. For 1,4-disubstituted systems, the trans isomer can adopt a low-energy diequatorial conformation, making it significantly more stable than the cis isomer, which must always place one substituent in a higher-energy axial position. In drug design, forcing a key binding group into a higher-energy axial position through molecular design can introduce conformational strain, which may impact binding affinity and biological activity. The principles and workflows detailed herein provide a robust framework for predicting and understanding the three-dimensional structures that are essential to molecular function.

References

- Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. [Link]

- Chemistry LibreTexts. (2021, July 5). 7.1.4: Substituted Cyclohexanes. [Link]

- Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. [Link]

- Fiveable. 1,3-Diaxial interaction Definition. [Link]

- JoVE. (2023, April 30). Video: Stability of Substituted Cyclohexanes. [Link]

- Lumen Learning. Monosubstituted Cylcohexanes | MCC Organic Chemistry. [Link]

- Homework.Study.com. Draw the chair conformations of trans-1-methyl-4-propylcyclohexane. [Link]

- Chemistry LibreTexts. (2022, July 18). 9.5: Substituted Cyclohexanes. [Link]

- OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. [Link]

- Fiveable. Conformations of Disubstituted Cyclohexanes | Organic Chemistry Class Notes. [Link]

- University of Calgary. Ch3 - Substituted Cyclohexanes. [Link]

- JoVE. (2023, April 30). Video: Disubstituted Cyclohexanes: cis-trans Isomerism. [Link]

- OpenStax. (2023, September 20). 4.7 Conformations of Monosubstituted Cyclohexanes. [Link]

- MDPI. (2025, August 7). The Nonexistence of Repulsive 1,3-Diaxial Interactions in Monosubstituted Cyclohexanes. [Link]

- Oregon State University.

- UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction). [Link]

- University of Wisconsin-Madison. Energy differences Between Axial and Equatorial Conformations in Monosubstituted Cyclohexanes A value. [Link]

- Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

- Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

- KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Link]

- Canadian Science Publishing. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. [Link]

- Wikipedia. A value. [Link]

- Brainly. (2023, August 10). [FREE] Draw a chair conformation for each of the following compounds: 1. cis-1-methyl-4-propyl-cyclohexane 2. [Link]

- SlideShare. stereochemistry of disubstituted cyclohexane. [Link]

- ACS Publications. Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes. [Link]

- Khan Academy. Disubstituted cyclohexane (video). [Link]

- Quora. (2023, September 29).

- University of Rochester. Table of A-Values. [Link]

- Reddit. (2019, November 10). Cyclohexane 'A values' for Substituents. [Link]

- YouTube. (2017, November 28). 06.05 Monosubstituted Cyclohexanes. [Link]

- Master Organic Chemistry. (2014, June 27).

- St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane. [Link]

- Chegg.com. (2021, September 22). Solved 5.

- Chemistry Stack Exchange. (2019, September 23). Is there a gauche interaction between C-3 and C-6 in cyclohexane?. [Link]

- Chemistry LibreTexts. (2025, August 21). 3.

Sources

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 4. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]

- 5. Video: Stability of Substituted Cyclohexanes [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction) [chem.ucla.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 4.7 Conformations of Monosubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 12. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 13. A value - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. tminehan.com [tminehan.com]

- 16. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 17. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]

- 18. brainly.com [brainly.com]

- 19. homework.study.com [homework.study.com]

thermodynamic properties of 1-Methyl-4-propylcyclohexane

An In-Depth Technical Guide on the Thermodynamic Properties of 1-Methyl-4-propylcyclohexane

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the thermodynamic properties of this compound, grounded in fundamental principles of stereochemistry and experimental thermochemistry. We delve into the conformational landscape of its cis and trans isomers, linking steric energies to macroscopic thermodynamic values. Key properties, including enthalpy of formation, heat capacity, and entropy, are presented with data sourced from authoritative databases. Furthermore, this guide details the experimental protocol for oxygen-bomb combustion calorimetry—a primary method for determining enthalpies of formation—elucidating the causality behind the procedure to ensure scientific integrity and reproducibility. The synthesis of theoretical conformational analysis with robust experimental data aims to provide researchers and professionals with a reliable and insightful resource for applications ranging from process engineering to computational drug design.

The Physicochemical Foundation: Significance in Scientific Applications